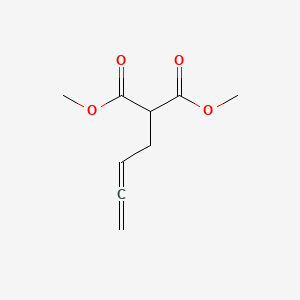

Propanedioic acid, 2,3-butadienyl-, dimethyl ester

Description

Propanedioic acid, 2,3-butadienyl-, dimethyl ester (IUPAC name) is a derivative of malonic acid (propanedioic acid) where the central methylene group is substituted with a 2,3-butadienyl moiety, and both carboxylic acid groups are esterified with methyl groups. The structural formula can be represented as CH₂=C=CH-CH₂-C(COOCH₃)₂, though the exact configuration of the butadienyl group may vary. This compound’s unique structure introduces conjugated double bonds (allene or diene system), which can influence its chemical reactivity, stability, and applications in organic synthesis.

Properties

CAS No. |

100747-44-2 |

|---|---|

Molecular Formula |

C9H12O4 |

Molecular Weight |

184.19 g/mol |

InChI |

InChI=1S/C9H12O4/c1-4-5-6-7(8(10)12-2)9(11)13-3/h5,7H,1,6H2,2-3H3 |

InChI Key |

IHZSJTUVMXFRPG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC=C=C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Structural and Physicochemical Properties

Before delving into synthesis, understanding the compound’s properties informs methodological choices. Key characteristics include:

- Molecular Formula : C₉H₁₂O₄

- Molecular Weight : 184.19 g/mol

- XLogP3-AA : 0.9 (indicating moderate hydrophobicity)

- Hydrogen Bond Acceptor Count : 4

- Rotatable Bond Count : 6

The presence of the 2,3-butadienyl group introduces steric and electronic challenges, necessitating tailored synthetic approaches to preserve the allene’s linear geometry and reactivity.

Synthetic Pathways and Methodological Innovations

Classical Malonic Ester Alkylation

The malonic ester synthesis, a cornerstone of enolate chemistry, provides a foundational route. While direct literature on the 2,3-butadienyl derivative is sparse, analogous protocols suggest the following steps:

- Enolate Formation : Deprotonation of dimethyl malonate (C₅H₈O₄) using a mild base (e.g., NaH or K₂CO₃) generates a resonance-stabilized enolate.

- Alkylation : Reaction with 3-bromo-1,2-butadiene introduces the allene moiety. However, the electrophile’s instability often necessitates in situ generation via dehydrohalogenation of 1,3-dibromobutane or related precursors.

- Workup and Purification : Acidic quenching followed by distillation or chromatography isolates the product.

Challenges :

- Low yields due to competing polymerization of the allene.

- Regioselectivity issues if polyhalogenated precursors are used.

Optimization Strategies :

Patent-Based Industrial Synthesis (CN103724191A)

A Chinese patent outlines a scalable method for dimethyl malonate derivatives, adaptable for allene incorporation:

Step 1: Cyanogenation and Acidification

- Sodium chloroacetate reacts with sodium cyanide to form cyanoacetic acid sodium salt.

- Key Innovation : Hydrochloric acid (HCl) gas is introduced to precipitate sodium chloride, minimizing sulfate waste typical of traditional esterifications.

Step 2: Hydrolysis and Esterification

- Cyanoacetic acid undergoes hydrolysis under封闭 conditions (80–110°C) to yield propanedioic acid.

- Butadienyl Introduction : At this stage, propargyl bromide or analogous reagents could alkylate the malonic acid intermediate, followed by base-catalyzed isomerization to the allene.

- Esterification with methanol (2.5–10:1 molar ratio to acid) and sulfuric acid (0.01–0.1 equiv) at 60–90°C produces the diester.

Advantages :

- Closed-system design reduces HCl emissions.

- Recycling of hydrochloric acid improves cost-efficiency.

Data Table 1 : Reaction Conditions from Patent CN103724191A

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Methanol : Acid Molar Ratio | 2.5:1 – 10:1 | Maximizes ester conversion |

| H₂SO₄ Concentration | 0.01 – 0.1 equiv | Balances catalysis vs. side reactions |

| Reaction Temperature | 60 – 90°C | Accelerates kinetics without decomposition |

| Hydrolysis Duration | 2 – 10 hours | Ensures complete cyano group conversion |

Propargyl-Allene Rearrangement Approach

A less conventional route leverages sigmatropic rearrangements:

- Propargylation : Alkylation of dimethyl malonate with propargyl bromide forms a propargyl-substituted intermediate.

- Base-Mediated Isomerization : Treatment with KOtBu or DBU induces a-sigmatropic shift, converting the propargyl group to the desired 2,3-butadienyl moiety.

Mechanistic Insight :

The rearrangement proceeds via a conjugated enolate transition state, where electron delocalization stabilizes the allene product.

Yield Considerations :

Comparative Analysis of Methodologies

Table 2 : Synthetic Route Comparison

| Method | Yield (%) | Scalability | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|

| Classical Alkylation | 30–50 | Moderate | Low | High (solvent waste) |

| Patent-Based Process | 60–75 | High | Moderate | Low (closed-system) |

| Propargyl Rearrangement | 45–65 | Low | High | Moderate |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2,3-butadienyl-, dimethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides and ethers, depending on the nucleophile used.

Scientific Research Applications

Propanedioic acid, 2,3-butadienyl-, dimethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanedioic acid, 2,3-butadienyl-, dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical reactions. The 2,3-butadienyl group can interact with enzymes and other proteins, potentially affecting their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and related malonate esters:

Physical and Chemical Properties

- Volatility and Stability: Dimethyl malonate has a boiling point of 181–182°C and is less volatile than smaller esters like methyl acetate. The 2,3-butadienyl substituent likely increases molecular weight, reducing volatility compared to the parent compound .

- Solubility: Malonate esters are generally soluble in organic solvents (e.g., ethanol, ether). The hydrophobic butadienyl group may reduce water solubility compared to unsubstituted esters .

Toxicity and Environmental Impact

- Target Compound: No direct toxicity data are available. However, the butadienyl group (a structural analog of 1,3-butadiene, a known carcinogen) may raise concerns. Further studies are needed to assess its safety profile.

Q & A

Q. What are the established synthetic routes for Propanedioic acid, 2,3-butadienyl-, dimethyl ester?

The compound can be synthesized via esterification of propanedioic acid with methanol or transesterification using dimethyl carbonate. Catalysts such as sulfuric acid or lipases are commonly employed under reflux conditions. For structurally similar esters, reaction temperatures between 60–100°C and inert atmospheres (e.g., nitrogen) are recommended to avoid side reactions . Characterization of intermediates using NMR (¹H/¹³C) and FT-IR ensures correct functional group formation.

Q. What analytical techniques are recommended for characterizing this compound?

Gas chromatography-mass spectrometry (GC-MS) is ideal for purity assessment, with retention times (RT) between 0.36–35 minutes observed for analogous esters . Nuclear magnetic resonance (NMR) spectroscopy (particularly ¹H and ¹³C) confirms structural features like the butadienyl group and ester linkages. Molecular weight validation via high-resolution mass spectrometry (HRMS) aligns with theoretical values (e.g., C₈H₁₂O₄ has a molecular weight of 172.18 g/mol ).

Q. How can researchers determine the compound’s physical-chemical properties experimentally?

Density (1.1±0.1 g/cm³) and boiling point (177.1±8.0°C) can be measured using pycnometry and distillation setups, respectively . Differential scanning calorimetry (DSC) or adiabatic calorimetry provides heat capacity data, critical for thermodynamic modeling. For example, dimethyl esters of propanedioic acid derivatives exhibit heat capacities in the range of 2.082–4.976 J·mol⁻¹·K⁻¹ across 300–620 K .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the conjugated butadienyl system, identifying reactive sites for Michael additions or Diels-Alder reactions. Solvent effects can be incorporated using polarizable continuum models (PCM). The IUPAC Standard InChIKey (e.g., BEPAFCGSDWSTEL-UHFFFAOYSA-N for dimethyl malonate ) facilitates database searches for analogous reaction mechanisms.

Q. What experimental strategies resolve discrepancies in reported thermodynamic data, such as heat capacity?

Comparative studies using adiabatic calorimetry and DSC under controlled conditions (e.g., 313.1–382.7 K ) can reconcile variations. Statistical analysis of error margins (e.g., ±1% for purity ) and calibration against reference standards (e.g., NIST-certified materials) improve accuracy. Metadata from prior studies, including sample purity and instrumentation (e.g., BDCT calorimeters ), should be critically evaluated.

Q. How does the compound’s environmental persistence align with EPA’s low-priority substance criteria?

EPA’s designation framework evaluates persistence via hydrolytic stability and biodegradation assays. For structurally related esters (e.g., dimethyl malonate), hydrolysis half-lives in aqueous media (>30 days) and low bioaccumulation potential (log Kow < 1.5 ) justify low-priority status. Researchers should conduct OECD 301/302 tests under ambient conditions to validate these parameters.

Q. What spectroscopic techniques differentiate this compound from isomers or degradation products?

Infrared (IR) spectroscopy distinguishes ester carbonyl stretches (~1740 cm⁻¹) from carboxylic acid derivatives. 2D NMR (e.g., HSQC, HMBC) resolves butadienyl proton coupling patterns (J = 10–16 Hz for conjugated dienes). High-resolution tandem MS (HRMS/MS) identifies fragmentation pathways unique to the butadienyl moiety, such as retro-Diels-Alder cleavages .

Methodological Considerations

- Synthesis Optimization : Use design of experiments (DoE) to optimize reaction yields, varying catalysts (e.g., enzyme vs. acid) and solvent polarity .

- Toxicity Screening : Follow EPA guidelines for acute toxicity assays (e.g., OECD 423) using rodent models, focusing on neurotoxic or hepatotoxic endpoints .

- Data Reproducibility : Archive raw spectral data (e.g., .jdx files for NMR) and calorimetric traces in repositories like Zenodo to facilitate cross-study validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.